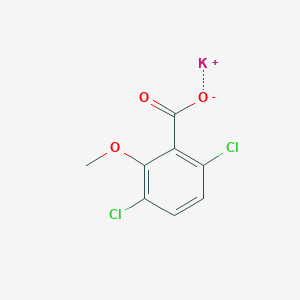

Dicamba-potassium

Description

Dicamba-potassium (CAS RN: 10007-85-9) is a potassium salt derivative of dicamba (3,6-dichloro-2-methoxybenzoic acid), a benzoic acid herbicide widely used to control broadleaf weeds in crops such as corn, soybeans, and cereals . Its IUPAC name is potassium 3,6-dichloro-2-methoxybenzoate, with the molecular formula C₈H₅Cl₂KO₃ and a molecular weight of 259.1 g/mol . This compound functions by mimicking auxin, a plant growth hormone, leading to uncontrolled cell division and eventual plant death. It is favored for its high solubility in water, which enhances foliar absorption and rainfastness compared to the parent acid .

Propriétés

Numéro CAS |

10007-85-9 |

|---|---|

Formule moléculaire |

C8H6Cl2KO3 |

Poids moléculaire |

260.13 g/mol |

Nom IUPAC |

potassium;3,6-dichloro-2-methoxybenzoate |

InChI |

InChI=1S/C8H6Cl2O3.K/c1-13-7-5(10)3-2-4(9)6(7)8(11)12;/h2-3H,1H3,(H,11,12); |

Clé InChI |

FOEDHJRPTKNXMG-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1C(=O)[O-])Cl)Cl.[K+] |

SMILES isomérique |

COC1=C(C=CC(=C1C(=O)[O-])Cl)Cl.[K+] |

SMILES canonique |

COC1=C(C=CC(=C1C(=O)O)Cl)Cl.[K] |

Autres numéros CAS |

10007-85-9 |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Méthodes De Préparation

Synthesis of 3,6-Dichlorosalicylic Acid

The foundational step in dicamba-potassium production is the synthesis of 3,6-dichlorosalicylic acid. As detailed in CN102125035B , this involves:

-

Sodium phenolate formation : Reacting 2,5-dichlorophenol with sodium alkoxide (1.0–1.05:1 molar ratio) in absolute ethanol at room temperature.

-

Carboxylation : Treating the sodium phenolate with supercritical CO₂ (7.5–8.5 MPa, 120–130°C, 3–4 hours) in the presence of anhydrous potassium carbonate (1:1–3:1 molar ratio).

-

Acidification : Hydrochloric acid (20% v/v) is used to precipitate 3,6-dichlorosalicylic acid, achieving yields of 85.2%.

Table 1: Reaction Parameters for 3,6-Dichlorosalicylic Acid Synthesis

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| CO₂ Pressure | 7.5–8.5 MPa | 85.2 |

| Temperature | 120–130°C | 85.2 |

| K₂CO₃:Molar Ratio | 1:1–3:1 | 85.2 |

| Reaction Time | 3–4 hours | 85.2 |

Methylation to Form Dicamba

The conversion of 3,6-dichlorosalicylic acid to dicamba employs dimethyl carbonate (DMC) under basic catalysis:

-

Reaction Setup : A mixture of 3,6-dichlorosalicylic acid (0.1 mol), DMC (0.25–0.5 mol), and potassium carbonate (0.04–0.05 mol) is heated to 130°C.

-

Stepwise Addition : DMC is dripped over 6–7 hours to control exothermic side reactions.

-

Workup : Post-reaction, the mixture is treated with 20% NaOH (100°C, 2 hours) and acidified to pH 2–3, yielding dicamba with 80.5–82.3% efficiency.

Critical Factors :

-

DMC Stoichiometry : A 5:1 molar excess of DMC maximizes methylation efficiency.

-

Catalyst Selection : Tetrabutylammonium bromide (TBAB) or PEG-600 improves phase transfer, reducing reaction time.

Potassium Salt Formation

Neutralization Protocol

This compound is synthesized via neutralization of dicamba with potassium hydroxide:

-

Stoichiometry : 1:1 molar ratio of dicamba to KOH in aqueous or ethanolic medium.

-

pH Control : Maintain pH 8–9 during neutralization to prevent dicamba degradation.

-

Crystallization : Concentrate the solution under vacuum and cool to 5°C to precipitate this compound.

Table 2: Physicochemical Properties of this compound

| Property | Value | Method Reference |

|---|---|---|

| Solubility (Water) | >250 g/L (pH 6.8) | OECD 105 |

| pH Range | 5–10 | CIPAC MT 75.3 |

| Melting Point | 230°C (decomposition) | OECD 102 |

Industrial-Scale Optimization

Reaction Efficiency Enhancements

Quality Control Measures

FAO specifications mandate:

-

Purity Standards : Minimum 980 g/kg dicamba content in technical material.

-

Storage Stability : Formulations must retain ≥95% potency after 14 days at 54°C.

Analytical Methods :

Comparative Analysis of Salt Formulations

Table 3: Performance of Dicamba Salts

| Salt Type | Solubility (g/L) | Field Efficacy (%) |

|---|---|---|

| Potassium | >250 (pH 6.8) | 98 |

| Sodium | >250 (pH 6.8) | 97 |

| Dimethylammonium | 990 (acetone) | 95 |

Analyse Des Réactions Chimiques

Types of Reactions: Dicamba-potassium undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions of this compound are less common but can occur under strong reducing conditions.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Strong reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.

Major Products Formed:

Oxidation: Various chlorinated and hydroxylated derivatives of dicamba.

Reduction: Reduced forms of dicamba with fewer chlorine atoms.

Substitution: Substituted dicamba derivatives with different functional groups replacing the chlorine atoms.

Applications De Recherche Scientifique

Dicamba-potassium has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of herbicide chemistry and environmental fate.

Biology: this compound is employed in research on plant physiology and herbicide resistance mechanisms.

Medicine: While not directly used in medicine, studies on this compound contribute to understanding the environmental impact of herbicides on human health.

Industry: this compound is extensively used in agriculture for weed control, particularly in crops genetically modified to resist dicamba

Mécanisme D'action

Dicamba-potassium functions as a synthetic auxin, mimicking the natural plant hormone auxin. It disrupts normal plant growth by causing uncontrolled cell division and elongation, leading to plant senescence and death. The molecular targets include auxin receptors and pathways involved in cell growth regulation .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Dicamba is commercially available in multiple salt and ester forms to optimize solubility, volatility, and environmental safety. Below is a detailed comparison of dicamba-potassium with its analogs:

Dicamba (Parent Acid)

- Molecular Formula : C₈H₆Cl₂O₃

- Molecular Weight : 221.0 g/mol

- pKa : 1.97

- Melting Point : 114–116°C

- Solubility : 6.5 g/L in water at 25°C

- Toxicity : WHO toxicity class III; acute oral LD₅₀ (rats) >2,000 mg/kg .

- Key Difference: The parent acid has lower solubility and higher volatility, increasing risks of drift damage to non-target plants .

Dicamba-Sodium (CAS RN: 1982-69-0)

- Molecular Formula : C₈H₅Cl₂NaO₃

- Molecular Weight : 243.0 g/mol

- Solubility : Higher than this compound due to sodium’s smaller ionic radius.

- Toxicity : Acute oral LD₅₀ (female rats) = 4,600 mg/kg; EC classification: R52, R53 (harmful to aquatic organisms) .

Dicamba-Dimethylammonium (CAS RN: 2300-66-5)

- Molecular Formula: C₁₀H₁₃Cl₂NO₃

- Molecular Weight : 266.1 g/mol

- Toxicity : Acute oral LD₅₀ (rats) = 1,267 mg/kg; EC classification: Xi (irritant), R36, R52, R53 .

- Key Difference : This ammonium derivative has moderate solubility but higher acute toxicity compared to potassium and sodium salts .

Dicamba-Methyl (Disugran)

- Molecular Formula : C₉H₈Cl₂O₃

- Molecular Weight : 235.1 g/mol

- Use: Primarily in non-agricultural settings due to volatility concerns .

Comparative Data Table

*Estimated based on analogous potassium salts’ toxicity profiles .

Environmental and Toxicological Profiles

- This compound : Classified as WHO toxicity class III (slightly hazardous) with low mammalian toxicity but significant ecotoxicological risks (R52, R53) to aquatic ecosystems .

- Dicamba-Sodium : Lower acute toxicity to mammals but similar environmental risks due to high solubility and persistence .

- Dicamba-Dimethylammonium : Higher acute toxicity (Xi, R36) and moderate environmental mobility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.